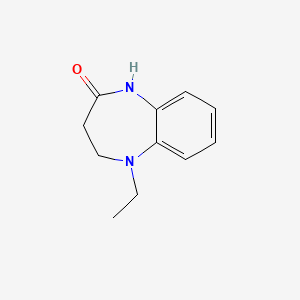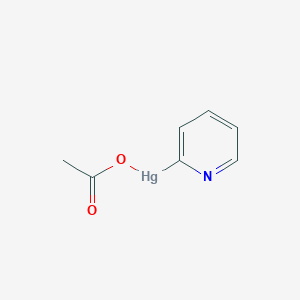
Platinum, (propanedioato(2-)-O,O')bis(triethylphosphine)-, (SP-4-2)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- is a platinum-based organometallic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- typically involves the reaction of platinum precursors with propanedioato and triethylphosphine ligands. One common method involves the use of platinum(II) chloride as a starting material, which reacts with propanedioato and triethylphosphine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using appropriate reducing agents.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) species, while substitution reactions can result in new platinum complexes with different ligands .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. Its unique coordination environment allows for efficient catalysis and selectivity in these reactions .
Biology and Medicine
In biology and medicine, Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- has been studied for its potential as an anticancer agent. Its ability to interact with DNA and other biomolecules makes it a promising candidate for cancer therapy .
Industry
In industry, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties are also exploited in various industrial processes .
作用機序
The mechanism of action of Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- involves its interaction with molecular targets, such as DNA and proteins. The compound can form covalent bonds with these biomolecules, leading to changes in their structure and function. This interaction is crucial for its anticancer activity, as it can induce cell death in cancer cells .
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based anticancer drug with a different ligand environment.
Oxaliplatin: A platinum compound used in cancer therapy with a distinct mechanism of action.
Uniqueness
Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- is unique due to its specific ligand environment, which provides distinct chemical and biological properties compared to other platinum compounds
特性
CAS番号 |
145956-57-6 |
|---|---|
分子式 |
C15H32O4P2Pt |
分子量 |
533.4 g/mol |
IUPAC名 |
platinum(2+);propanedioate;triethylphosphane |
InChI |
InChI=1S/2C6H15P.C3H4O4.Pt/c2*1-4-7(5-2)6-3;4-2(5)1-3(6)7;/h2*4-6H2,1-3H3;1H2,(H,4,5)(H,6,7);/q;;;+2/p-2 |
InChIキー |
IDLDZVGPENZVIF-UHFFFAOYSA-L |
正規SMILES |
CCP(CC)CC.CCP(CC)CC.C(C(=O)[O-])C(=O)[O-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















